Pyridin-4-YL-methanethiol

Description

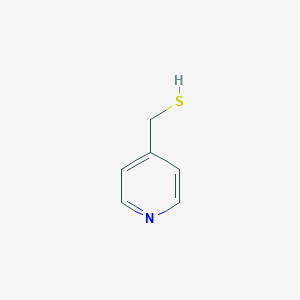

Structure

3D Structure

Properties

IUPAC Name |

pyridin-4-ylmethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS/c8-5-6-1-3-7-4-2-6/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUWAUUTYKFAJBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20517928 | |

| Record name | (Pyridin-4-yl)methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20517928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1822-53-3 | |

| Record name | (Pyridin-4-yl)methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20517928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyridin-4-ylmethanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Versatility of a Pyridine-Thiol Building Block

An In-depth Technical Guide to the Synthesis of Pyridin-4-YL-methanethiol

This compound, also known as 4-(mercaptomethyl)pyridine or 4-picolyl mercaptan, is a pivotal heterocyclic building block in modern organic synthesis.[1][2] Its structure, which combines the aromatic pyridine ring with a nucleophilic thiol group, makes it a highly versatile reagent for constructing more complex molecules. It serves as a key component in the synthesis of pharmaceuticals and agrochemicals, where the pyridine moiety can influence solubility and biological target interaction, while the thiol group provides a reactive handle for covalent bond formation.[1][3] This guide offers a detailed exploration of the primary synthetic protocols for this compound, focusing on the underlying chemical principles, step-by-step methodologies, and practical considerations for researchers in drug development and chemical synthesis.

Physicochemical Properties

A summary of key properties for this compound is essential for its handling, purification, and characterization.

| Property | Value | Source |

| Molecular Formula | C₆H₇NS | [1][4] |

| Molecular Weight | 125.19 g/mol | [1][4] |

| Appearance | Colorless to slightly yellow liquid | [1] |

| Boiling Point | 109-111 °C (at 8 Torr) | [1][5] |

| Density (Predicted) | 1.107 ± 0.06 g/cm³ | [1][5] |

| pKa (Predicted) | 8.25 ± 0.10 | [5] |

Core Synthesis Methodology: Nucleophilic Substitution

The most direct and widely employed strategy for synthesizing this compound is through the nucleophilic substitution of a suitable 4-pyridylmethyl halide. This approach is favored due to the commercial availability of the starting materials and the straightforward nature of the SN2 reaction mechanism.

Protocol 1: Synthesis via Isothiouronium Salt Intermediate

This method is often preferred as it utilizes thiourea, an inexpensive and stable sulfur source, which effectively prevents the formation of the corresponding dialkyl sulfide byproduct that can occur when using sulfide or hydrosulfide salts directly. The reaction proceeds in two distinct, high-yielding steps: formation of an S-alkylisothiouronium salt, followed by basic hydrolysis.

-

Step 1 (Salt Formation): 4-(Chloromethyl)pyridine hydrochloride is reacted with thiourea. The sulfur atom of thiourea acts as a potent nucleophile, attacking the electrophilic methylene carbon of the 4-pyridylmethyl group. This displaces the chloride leaving group to form a stable, crystalline S-(pyridin-4-ylmethyl)isothiouronium chloride intermediate. The use of a polar solvent like ethanol or isopropanol facilitates the reaction between the ionic and polar reactants.

-

Step 2 (Hydrolysis): The isothiouronium salt is subsequently hydrolyzed under basic conditions (e.g., using sodium hydroxide or potassium hydroxide). The hydroxide ion attacks the central carbon of the isothiouronium group, leading to a cascade of bond rearrangements that ultimately liberate the desired thiol and form urea as a byproduct. This step is typically performed in an aqueous or mixed aqueous-alcoholic medium and is often driven to completion by heating.

Caption: Workflow for the two-step synthesis of this compound via a thiourea intermediate.

-

Salt Formation:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-(chloromethyl)pyridine hydrochloride (1.0 eq), thiourea (1.1 eq), and ethanol (5-10 mL per gram of starting material).

-

Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the S-(pyridin-4-ylmethyl)isothiouronium chloride.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

-

-

Hydrolysis:

-

In a separate flask, prepare a solution of sodium hydroxide (3.0 eq) in deionized water.

-

Add the dried isothiouronium salt from the previous step to the aqueous NaOH solution.

-

Heat the mixture to reflux for 1-2 hours. The solution may become heterogeneous as the thiol product forms.

-

Cool the mixture to room temperature in an ice bath.

-

Carefully neutralize the reaction mixture by dropwise addition of a mineral acid (e.g., 6M HCl) to pH 7-8. Caution: Perform this in a well-ventilated fume hood as H₂S gas may be evolved if the solution becomes too acidic.

-

Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Protocol 2: Direct Thiolation with Sodium Hydrosulfide

A more direct, one-step approach involves the reaction of 4-pyridylmethyl halide with a hydrosulfide salt, such as sodium hydrosulfide (NaSH).

This reaction relies on the potent nucleophilicity of the hydrosulfide anion (SH⁻) to directly displace the halide from 4-(chloromethyl)pyridine. While this method is faster, it carries a higher risk of forming the di(pyridin-4-ylmethyl)sulfide byproduct. This occurs because the newly formed thiol product is itself nucleophilic and can react with a second molecule of the starting halide. To mitigate this, an excess of the hydrosulfide reagent is typically used, and the reaction is run at low temperatures to favor the desired monosubstitution.

Caption: Direct synthesis of this compound using sodium hydrosulfide.

-

To a flame-dried, three-neck flask under a nitrogen atmosphere, add a solution of sodium hydrosulfide hydrate (NaSH·xH₂O, 1.5-2.0 eq) in degassed ethanol.

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add a solution of 4-(chloromethyl)pyridine hydrochloride (1.0 eq) in a minimal amount of ethanol dropwise over 30 minutes, ensuring the temperature does not rise significantly.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Remove the ethanol under reduced pressure.

-

Extract the remaining aqueous residue three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to obtain the crude product.

Purification and Characterization

The crude this compound obtained from either protocol typically requires purification.

-

Vacuum Distillation: For larger quantities, fractional distillation under reduced pressure is an effective method, given the compound's boiling point of 109-111 °C at 8 Torr.[1][5]

-

Silica Gel Chromatography: For smaller scales or to remove persistent impurities, column chromatography is suitable.[6] A typical eluent system would be a gradient of ethyl acetate in hexanes.

Confirmation of the final product's identity and purity should be performed using standard analytical techniques:

-

¹H NMR: Will show characteristic peaks for the pyridine ring protons and a singlet for the methylene (-CH₂-) protons adjacent to the sulfur.

-

Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the calculated mass of 125.19 m/z.[4][6]

-

Infrared (IR) Spectroscopy: Will display a characteristic S-H stretching band, although this can sometimes be weak.

Safety and Handling

This compound presents several hazards that require careful management in a laboratory setting.[4]

-

Toxicity: The compound is harmful if swallowed, in contact with skin, or inhaled.[4]

-

Irritation: It is known to cause serious skin and eye irritation.[4]

-

Odor: Like most thiols, it has a strong, pungent, and unpleasant odor.

Mandatory Precautions:

-

Always handle this compound in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

-

Avoid heating in open systems.

-

Have appropriate quench and spill-cleanup materials readily available.

References

-

Synthesis of alpha(4-picolylthio)-p-methoxyacetophenone. PrepChem.com. [Link]

-

Pyridin-4-ylmethanethiol | C6H7NS | CID 13092602. PubChem. [Link]

-

Cas 1822-53-3,this compound. LookChem. [Link]

-

This compound CAS#: 1822-53-3. ChemWhat. [Link]

-

Synthesis of methyl-4-pyridylthioacetate. PrepChem.com. [Link]

Sources

- 1. Cas 1822-53-3,this compound | lookchem [lookchem.com]

- 2. chemwhat.com [chemwhat.com]

- 3. (Pyridin-4-yl)methanethiol | 1822-53-3 | BAA82253 [biosynth.com]

- 4. Pyridin-4-ylmethanethiol | C6H7NS | CID 13092602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 1822-53-3 [amp.chemicalbook.com]

- 6. prepchem.com [prepchem.com]

Introduction: The Strategic Importance of the Pyridinylmethylthiol Scaffold

An In-depth Technical Guide to the Chemical Properties and Applications of Pyridin-4-YL-Methanethiol

In the landscape of modern medicinal chemistry, the pyridine ring stands as a "privileged structure," a recurring motif in a multitude of FDA-approved drugs due to its unique combination of aromaticity, hydrogen bonding capability, and metabolic stability.[1] When functionalized with a methanethiol group at the 4-position, the resulting molecule, this compound (also known as 4-(mercaptomethyl)pyridine), emerges as a highly versatile and strategic building block.[2] Its utility stems from the orthogonal reactivity of its two key functional groups: the nucleophilic thiol, which serves as a potent handle for covalent modification and linker attachment, and the basic pyridine nitrogen, which allows for modulation of physicochemical properties such as solubility and can engage in crucial interactions with biological targets.

This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers, scientists, and drug development professionals. The insights herein are grounded in established chemical principles and aim to facilitate the effective utilization of this valuable synthetic intermediate.

Chemical Identity and Physicochemical Properties

This compound is a colorless to slightly yellow liquid with a characteristic pungent sulfurous odor.[2] Its core properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | pyridin-4-ylmethanethiol | [3] |

| Synonyms | 4-(Mercaptomethyl)pyridine, 4-Pyridinemethanethiol | [2][4] |

| CAS Number | 1822-53-3 | [3][4] |

| Molecular Formula | C₆H₇NS | [3][4] |

| Molecular Weight | 125.19 g/mol | [3][4] |

| Boiling Point | 109-111 °C (at 8 Torr) | [2] |

| Density (Predicted) | 1.107 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 8.25 ± 0.10 | [2] |

| XLogP3 (Predicted) | 1.0 | [5] |

Expert Insights on Solubility and Lipophilicity:

While specific experimental solubility data is sparse, the structure provides clear indicators. The pyridine ring imparts polarity and water solubility, while the overall small size and hydrocarbon character suggest solubility in polar organic solvents.[1] The predicted XLogP3 value of 1.0 suggests a balanced character, neither excessively lipophilic nor hydrophilic.[5]

For drug development professionals, this balanced lipophilicity is a key starting point. It suggests that derivatives can be readily tuned to either enhance aqueous solubility (e.g., by protonating the pyridine nitrogen to form a salt) or increase membrane permeability (e.g., by alkylating the thiol to mask its polarity) to meet the specific demands of a drug target's environment.

Synthesis and Purification

A reliable and common laboratory-scale synthesis of this compound involves a two-step, one-pot procedure starting from the commercially available 4-(Chloromethyl)pyridine hydrochloride. This method leverages the classic formation of a thiol from an alkyl halide via an isothiouronium salt intermediate. The hydrochloride salt of the starting material is often preferred for its enhanced stability and handling properties compared to the free base.[6]

Detailed Experimental Protocol

Materials:

-

4-(Chloromethyl)pyridine hydrochloride

-

Thiourea

-

Ethanol (absolute)

-

Sodium Hydroxide (NaOH)

-

Acetic Acid (glacial)

-

Diethyl ether or Dichloromethane (for extraction)

-

Magnesium Sulfate (anhydrous)

Procedure:

-

Isothiouronium Salt Formation: a. To a round-bottom flask equipped with a reflux condenser, add 4-(chloromethyl)pyridine hydrochloride (1.0 eq) and thiourea (1.1 eq). b. Add absolute ethanol as the solvent (approx. 5-10 mL per gram of starting material). c. Heat the mixture to reflux with stirring. The reaction progress can be monitored by TLC until the starting material is consumed (typically 2-4 hours). The intermediate isothiouronium salt may precipitate from the solution upon cooling.

-

Hydrolysis to Thiol: a. To the reaction mixture (which can be used directly without isolating the intermediate), add an aqueous solution of sodium hydroxide (e.g., 10% w/v, approx. 3.0 eq). b. Heat the mixture to reflux for an additional 1-2 hours. This hydrolyzes the isothiouronium salt to the corresponding thiol.

-

Workup and Isolation: a. Cool the reaction mixture to room temperature. b. Carefully neutralize the solution to a pH of approximately 7-8 by the dropwise addition of glacial acetic acid. This step is crucial as the thiol is more stable near neutral pH. c. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or dichloromethane (3x volumes). d. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: a. The crude product is typically a pungent oil. Purify via vacuum distillation to obtain the final product as a clear to pale yellow liquid.[2]

Spectroscopic Characterization

Confirming the structure and purity of the synthesized product is paramount. Below are the expected spectral data based on the known properties of the pyridine and methanethiol moieties.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals: a singlet for the thiol proton, a singlet for the methylene protons, and two doublets for the aromatic protons of the symmetrically substituted pyridine ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.5 | Doublet | 2H | H-2, H-6 (Pyridine) |

| ~ 7.2 | Doublet | 2H | H-3, H-5 (Pyridine) |

| ~ 3.7 | Singlet | 2H | -CH₂- |

| ~ 1.8 | Singlet (broad) | 1H | -SH |

Note: The thiol proton (-SH) chemical shift can be variable and may broaden or exchange with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the symmetry of the molecule, showing three signals for the pyridine ring carbons and one for the methylene carbon.[7][8]

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 | C-2, C-6 (Pyridine) |

| ~ 148 | C-4 (Pyridine) |

| ~ 122 | C-3, C-5 (Pyridine) |

| ~ 28 | -CH₂- |

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| ~ 2550 | Weak | S-H Stretch |

| ~ 1600, ~1415 | Strong, Medium | Pyridine Ring C=C, C=N Stretches |

| ~ 1465 | Medium | -CH₂- Scissoring |

Causality Note: The S-H stretch is characteristically weak in intensity, a key diagnostic feature for thiols.

Mass Spectrometry (MS)

Under electron ionization (EI), the molecular ion peak (M⁺) is expected at m/z = 125. A prominent fragment would be the loss of the thiol group (-SH), leading to the pyridylmethyl cation at m/z = 92, which is stabilized by the aromatic ring.

| m/z | Assignment |

| 125 | [M]⁺ (Molecular Ion) |

| 92 | [M - SH]⁺ |

Chemical Reactivity

The synthetic utility of this compound is derived from the distinct reactivity of its thiol and pyridine functionalities. This allows for selective and sequential chemical modifications.

-

Reactions at the Thiol Group (Soft Nucleophile):

-

S-Alkylation: The thiol is readily deprotonated by mild bases (e.g., K₂CO₃, Et₃N) to form a thiolate, which is a potent nucleophile. This thiolate efficiently displaces halides and other leaving groups from primary and secondary carbons in an Sₙ2 reaction to form stable thioethers. This is the most common reaction used to incorporate the molecule into larger structures.[9]

-

S-Oxidation: Thiols are susceptible to oxidation. Mild oxidants (e.g., I₂, air, DMSO) will convert two molecules of the thiol into the corresponding disulfide. This reversible disulfide linkage is of great interest in drug delivery and chemical biology for creating systems that can be cleaved under the reducing conditions found inside cells.[10][11]

-

-

Reactions at the Pyridine Nitrogen (Hard Nucleophile):

-

N-Alkylation: The lone pair on the pyridine nitrogen can be alkylated by reactive alkyl halides (e.g., methyl iodide) to form a quaternary pyridinium salt. This modification dramatically increases the water solubility of the molecule and introduces a positive charge, which can be used to target specific protein residues or alter cell permeability.

-

Protonation: As a base, the pyridine nitrogen will be protonated in acidic media, forming a pyridinium salt. This is fundamental to its handling and can be used to control its solubility during aqueous workups.

-

Applications in Medicinal Chemistry and Drug Development

The pyridine-thiol combination is a powerful asset in drug design. The pyridine core often serves as a hinge-binding motif, particularly in kinase inhibitors, where the nitrogen can form a critical hydrogen bond with the backbone amide of the kinase hinge region. The methanethiol group provides a vector for elaboration, allowing chemists to build out a substituent that can occupy adjacent hydrophobic pockets to achieve potency and selectivity.

Case Study: A Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a central heterocyclic core that binds to the ATP-binding site. Pyridine derivatives are frequently explored for this purpose.[12] this compound can be used as a starting fragment where the pyridine binds the hinge, and the thiol is alkylated to introduce a variety of side chains that probe the surrounding pocket for additional interactions.

Furthermore, there is evidence suggesting this molecule may have intrinsic biological activity, potentially as a caspase inhibitor or as an interactor with the NOD2 protein, opening avenues for its use in inflammatory diseases and apoptosis research.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated fume hood.[3]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

References

-

PubChem. (n.d.). Pyridin-4-ylmethanethiol. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

Sobarzo-Sánchez, E., De la Fuente, J., Quezada, E., & Castedo, L. (2006). Complete assignments of 1H and 13C NMR spectral data of four anabaseine derivatives. Magnetic Resonance in Chemistry, 44(12), 1131–1134. Retrieved from [Link]

-

Wodka, D., et al. (2010). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(9), 2812-2816. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 1822-53-3. Retrieved January 9, 2026, from [Link]

-

LookChem. (n.d.). Cas 1822-53-3, this compound. Retrieved January 9, 2026, from [Link]

-

Abdel-Raheem, S. A. A., et al. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Current Chemistry Letters, 10(3), 253-258. Retrieved from [Link]

-

Childs, R. F., & Johnson, A. W. (1965). Rearrangement reactions of 4-chloromethyl-1,4-dihydro-1,2,6-trimethylpyridine-3,5-dicarboxylate. Chemical Communications (London), 95. Retrieved from [Link]

-

Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society. Retrieved from [Link]

- Google Patents. (n.d.). CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.

-

Gracia, J., et al. (2019). Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery. Journal of Nanobiotechnology, 17(1), 73. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved January 9, 2026, from [Link]

-

Choi, J., et al. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 143(30), 11777–11782. Retrieved from [Link]

-

Sahu, D., et al. (2024). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. European Journal of Medicinal Chemistry Reports. Retrieved from [Link]

-

ResearchGate. (n.d.). Four‐Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides. Retrieved January 9, 2026, from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Selective C-4 Alkylation of Pyridine by Nickel/Lewis Acid Catalysis. Retrieved January 9, 2026, from [Link]

-

YouTube. (2022). Preparation of Pyridines, Part 4: By Alkylation and Vinylation. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed mechanism for disulfide bond formation via Pd‐mediated Acm removal and DSF formation. Retrieved January 9, 2026, from [Link]

- Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.

- Patsnap. (n.d.). Method for synthesizing 4-chloro-pyridine.

-

Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). 4-(Chloromethyl)pyridine. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

Wang, C., et al. (2019). PDI-Regulated Disulfide Bond Formation in Protein Folding and Biomolecular Assembly. Molecules, 24(9), 1743. Retrieved from [Link]

-

Chen, J., et al. (2024). Synthesis of 4-(trichloromethyl)pyrido[2′,1′:3,4]pyrazino[2,1-b]quinazolinones through a cyclized dearomatization and trichloromethylation cascade strategy. Organic & Biomolecular Chemistry, 22(8), 1386-1390. Retrieved from [Link]

-

Chin, H. W., & Lindsay, R. C. (1994). Formation of methanethiol and dimethyl disulfide in crushed tissues of broccoli florets and their inhibition by freeze-thawing. Journal of food science, 59(4), 825-829. Retrieved from [Link]

-

Bermejo, A., et al. (2021). Chemoselective Disulfide Formation by Thiol-Disulfide Interchange in SIT-Protected Cysteinyl Peptides. Organic Letters, 23(24), 9524–9528. Retrieved from [Link]

-

Apicule. (n.d.). 4-(Chloromethyl)pyridinium chloride (CAS No: 1822-51-1). Retrieved January 9, 2026, from [Link]

-

Abdel-Raheem, Sh. A. A., et al. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Assiut University. Retrieved from [Link]

-

Wiki-Mol. (n.d.). Trichloro-Methanethiol 75-70-7 wiki. Retrieved January 9, 2026, from [Link]

-

ResearchGate. (n.d.). Catalytic and kinetic investigation into 4-dimethylamino pyridine/1,3-diphenyl thiourea catalyzed synthesis of chloromethyl ethylene carbonate. Retrieved January 9, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. lookchem.com [lookchem.com]

- 3. Pyridin-4-ylmethanethiol | C6H7NS | CID 13092602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemwhat.com [chemwhat.com]

- 5. 4-(Chloromethyl)pyridine | C6H6ClN | CID 74571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. apicule.com [apicule.com]

- 7. researchgate.net [researchgate.net]

- 8. Pyridine(110-86-1) 13C NMR [m.chemicalbook.com]

- 9. b.aun.edu.eg [b.aun.edu.eg]

- 10. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to Pyridin-4-YL-methanethiol (CAS 1822-53-3): Properties, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with Pyridin-4-YL-methanethiol. It moves beyond a simple recitation of facts to provide a deeper understanding of the compound's characteristics, grounded in established scientific principles and experimental evidence.

Introduction: The Strategic Importance of a Bifunctional Building Block

This compound (also known as 4-pyridylmethanethiol or 4-picolyl mercaptan) is a heterocyclic organic compound featuring a pyridine ring linked to a methanethiol group at the 4-position.[1][2] This unique bifunctional architecture—marrying the nucleophilic and metal-coordinating properties of a thiol with the hydrogen-bonding capabilities and aromatic nature of a pyridine ring—makes it a highly versatile and valuable building block in medicinal chemistry, materials science, and organic synthesis.[3][4] Its utility spans from serving as a key intermediate in the synthesis of pharmaceuticals and agrochemicals to its application as a covalent tethering ligand for metal ions in advanced research.[3][5] This guide will elucidate the core properties, synthesis, reactivity, and applications of this compound, providing a foundational understanding for its effective use in the laboratory.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The structural integrity and purity of this compound are confirmed through a combination of physical property measurements and spectroscopic analysis.

Core Physicochemical Properties

The compound is typically a colorless to pale yellow liquid with a characteristic pungent, sulfurous odor.[1][3] Key physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1822-53-3 | [1][2][3] |

| Molecular Formula | C₆H₇NS | [2][3][5] |

| Molecular Weight | 125.19 g/mol | [2][3][5] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Boiling Point | 109-111 °C (at 8 Torr) | [3] |

| Density | ~1.107 g/cm³ (Predicted) | [3] |

| Topological Polar Surface Area | 13.9 Ų | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

The presence of both the polar thiol group and the pyridine nitrogen imparts moderate water solubility and good solubility in common organic solvents.[1]

Spectroscopic Signature

While specific experimental spectra for this compound are not publicly cataloged in the provided search results, its structure allows for the confident prediction of key spectroscopic features. These predictions are based on well-established principles of NMR, IR, and Mass Spectrometry.

| Technique | Expected Features | Rationale |

| ¹H NMR | - ~8.5 ppm (d, 2H): Protons on carbons adjacent to the pyridine nitrogen (C2, C6).- ~7.2 ppm (d, 2H): Protons on carbons beta to the pyridine nitrogen (C3, C5).- ~3.7 ppm (s, 2H): Methylene (-CH₂-) protons.- ~1.8 ppm (t, 1H): Thiol (-SH) proton, often broad and may exchange with D₂O. | The electron-withdrawing nature of the pyridine nitrogen deshields the adjacent alpha-protons. The methylene protons are adjacent to both the aromatic ring and the sulfur atom. The thiol proton's chemical shift can be variable. |

| ¹³C NMR | - ~150 ppm: Pyridine carbons adjacent to nitrogen (C2, C6).- ~122 ppm: Pyridine carbons beta to nitrogen (C3, C5).- ~148 ppm: Quaternary pyridine carbon (C4).- ~28 ppm: Methylene carbon (-CH₂-). | Chemical shifts are characteristic for a 4-substituted pyridine ring and an aliphatic carbon attached to sulfur. |

| IR Spectroscopy | - ~3050-3000 cm⁻¹: Aromatic C-H stretch.- ~2920-2850 cm⁻¹: Aliphatic C-H stretch.- ~2600-2550 cm⁻¹: S-H stretch (typically weak).[6]- ~1600, 1500 cm⁻¹: Pyridine ring C=C and C=N stretching vibrations. | These absorption bands correspond to the characteristic vibrational modes of the functional groups present in the molecule. The S-H stretch is a key diagnostic peak, though often weak.[6] |

| Mass Spec (ESI+) | m/z ~126.03 [M+H]⁺: Protonated molecular ion. | Electrospray ionization in positive mode would readily protonate the basic pyridine nitrogen. |

The following outlines a general, self-validating protocol for acquiring the necessary spectroscopic data, adapted from standard methodologies.[7]

-

Sample Preparation:

-

NMR: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

MS (ESI): Prepare a dilute solution (~1 mg/mL) of the sample in an appropriate solvent like methanol or acetonitrile.

-

FTIR: Acquire the spectrum on a neat liquid sample using NaCl or KBr plates to form a thin film.

-

-

Data Acquisition:

-

NMR: Record ¹H and ¹³C spectra on a 300 MHz or higher field spectrometer. Ensure a sufficient number of scans for a good signal-to-noise ratio.

-

MS (ESI): Infuse the sample solution into the ESI source in positive ion mode to observe the protonated molecule [M+H]⁺.

-

FTIR: Record the spectrum over a range of 4000-400 cm⁻¹.

-

-

Data Analysis: Compare the acquired spectra with the predicted values in the table above to confirm the structure and assess purity. Impurities would manifest as additional, unassignable peaks.

Synthesis, Reactivity, and Handling

A robust understanding of the synthesis and reactivity of this compound is crucial for its effective application.

Recommended Synthetic Pathway

While multiple synthetic routes are possible, a common and reliable method involves the nucleophilic substitution of a 4-picolyl halide with a sulfur nucleophile. The reaction of 4-picolyl chloride (or its hydrochloride salt) with sodium thiomethoxide or, more commonly, thiourea followed by basic hydrolysis, is an effective approach.

Caption: A two-step synthesis of this compound.

-

Step 1: Formation of the Isothiouronium Salt.

-

To a solution of 4-picolyl chloride hydrochloride (1 equiv.) in ethanol, add thiourea (1.1 equiv.).

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature. The isothiouronium salt intermediate may precipitate and can be collected by filtration.

-

-

Step 2: Basic Hydrolysis.

-

Suspend the crude isothiouronium salt in water.

-

Add an aqueous solution of sodium hydroxide (3-4 equiv.) and heat the mixture to 80-90 °C for 1-2 hours. The thiol is formed during this step.

-

Cool the mixture to room temperature and carefully acidify with a dilute acid (e.g., HCl) to a neutral pH to ensure the thiol is in its protonated state.

-

-

Workup and Purification.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield the final product as a colorless to pale yellow liquid.[3]

-

Chemical Reactivity

The compound's reactivity is dominated by its two key functional groups: the thiol and the pyridine nitrogen.

Caption: Key reactive sites of this compound.

-

Thiol Group (-SH): The thiol is a potent nucleophile, readily undergoing S-alkylation with electrophiles like alkyl halides to form thioethers.[8] It is also susceptible to oxidation, particularly in the presence of air or mild oxidizing agents, to form the corresponding disulfide. This reactivity is central to its use as a covalent ligand in drug discovery.

-

Metal Chelation: The soft sulfur atom is an excellent ligand for various metal ions, including Cu(II), Fe(III), and Tb(III).[1][5] This property is exploited in coordination chemistry and for developing metal-binding pharmacophores.

-

Pyridine Ring: The nitrogen atom is basic and serves as a hydrogen bond acceptor, a critical feature for molecular recognition at biological targets.[4]

-

Unusual Reactivity: Research has shown that in the presence of a halogen-bond donor, this compound can activate dichloromethane (CH₂Cl₂), leading to the formation of a methylene-bridged sulfide dication.[9] This highlights the compound's potential for facilitating unconventional bond activations.

Safety and Handling

Proper handling is imperative due to the compound's potential hazards.

-

Hazards: this compound is harmful if swallowed, inhaled, or in contact with skin.[2] It causes skin and serious eye irritation and may cause respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]

-

Storage: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol group.[10] For long-term stability, storage in a freezer is recommended.[10]

-

Odor: The compound has a strong, unpleasant stench.[10][12] All handling should be performed in a manner that contains the odor.

Applications in Drug Discovery and Chemical Synthesis

The unique combination of a thiol and a pyridine ring makes this molecule a valuable asset in several scientific domains.

-

Pharmaceutical and Agrochemical Intermediate: It is a foundational building block for more complex molecules.[3] The pyridine core is a common scaffold in many bioactive compounds, while the thiol group provides a handle for further functionalization.[3][4][13]

-

Covalent Ligand and Fragment-Based Design: The thiol group can act as a reversible or irreversible covalent tether to cysteine residues in proteins, making it a valuable fragment for drug discovery.[5]

-

Biochemical Probe: Its ability to interact with proteins, such as inhibiting caspase activity and interacting with the NOD2 protein, makes it a useful tool for studying biological pathways.[1][5]

-

Coordination Chemistry: As a ligand, it is used to synthesize metal complexes that may possess unique catalytic or material properties.[8]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for the modern scientist. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it a reliable component in complex research endeavors. The dual functionality of its thiol and pyridine moieties provides a rich platform for innovation in medicinal chemistry, from creating novel drug candidates to probing complex biological systems. A thorough understanding of its technical profile, as detailed in this guide, is the first step toward unlocking its full potential in the laboratory and beyond.

References

- CAS 1822-53-3: this compound | CymitQuimica. (n.d.).

- (Pyridin-4-yl)methanethiol | 1822-53-3 | BAA82253 - Biosynth. (n.d.).

- Cas 1822-53-3, this compound - LookChem. (n.d.).

- This compound CAS#: 1822-53-3; ChemWhat Code: 71011. (n.d.).

- Spectroscopic Data and Analysis of Pyrimidin-4-yl-methanol: A Technical Guide - Benchchem. (n.d.).

- Buy pyrimidin-4-ylmethanethiol from JHECHEM CO LTD - Echemi. (n.d.).

-

Pyridin-4-ylmethanethiol | C6H7NS | CID 13092602 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

- SAFETY DATA SHEET - Fisher Scientific. (2006, June 26).

-

Pyridine-4-thiol as halogen-bond (HaB) acceptor: influence of the noncovalent interaction in its reactivity - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

- pyridin-2-yl(pyridin-4-yl)methanone AldrichCPR - Sigma-Aldrich. (n.d.).

- 70199-58-5|Pyridin-4-ylmethanethiol hydrochloride|BLD Pharm. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2022, July 23).

- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 7).

- Pyridine-4-thiolate - Pipzine Chemicals. (n.d.).

- Current Chemistry Letters Synthesis and spectral characterization of selective pyridine compounds as bioactive agents - Semantic Scholar. (2021, February 14).

-

IR absorbance spectra for methanethiol: peaks at lower wavenumbers... - ResearchGate. (n.d.). Retrieved from [Link]

- SAFETY DATA SHEET - Fisher Scientific. (2023, September 1).

- Methanethiol - Wikipedia. (n.d.).

- B5936 - [4-(tert-Butyl)phenyl]methanethiol - SAFETY DATA SHEET. (2025, April 3).

- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis - Sarchem Labs. (n.d.).

-

Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

- Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Semantic Scholar. (n.d.).

-

Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. CAS 1822-53-3: this compound | CymitQuimica [cymitquimica.com]

- 2. Pyridin-4-ylmethanethiol | C6H7NS | CID 13092602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. (Pyridin-4-yl)methanethiol | 1822-53-3 | BAA82253 [biosynth.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Pyridine-4-thiolate: Properties, Uses, Safety, Supplier & SDS | Comprehensive Guide for Researchers & Chemists in China [pipzine-chem.com]

- 9. Pyridine-4-thiol as halogen-bond (HaB) acceptor: influence of the noncovalent interaction in its reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. sarchemlabs.com [sarchemlabs.com]

Spectroscopic data of Pyridin-4-YL-methanethiol

An In-Depth Technical Guide to the Spectroscopic Characterization of Pyridin-4-YL-methanethiol

Authored by: A Senior Application Scientist

Abstract

This compound (CAS No. 1822-53-3) is a pivotal building block in medicinal chemistry and materials science, primarily owing to its versatile chemical functionalities: a nucleophilic thiol group and a pyridine ring capable of hydrogen bonding and metal coordination.[1][2] Its role as a synthetic intermediate in the development of novel pharmaceuticals and agrochemicals underscores the critical need for unambiguous structural confirmation and purity assessment.[1] This guide provides a comprehensive analysis of the core spectroscopic techniques—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—required for the definitive characterization of this compound. We delve into the theoretical underpinnings of each technique, present validated experimental protocols, and offer expert interpretation of the resulting spectral data. This document is intended for researchers, chemists, and quality control specialists engaged in the synthesis, development, and analysis of pyridine-containing scaffolds.

Molecular Structure and Physicochemical Properties

This compound, also known as 4-(mercaptomethyl)pyridine, possesses a molecular formula of C₆H₇NS and a molecular weight of 125.19 g/mol .[3] The structure features a methylene (-CH₂-) bridge linking a thiol (-SH) group to the C4 position of a pyridine ring. This unique arrangement dictates its chemical reactivity and provides distinct spectroscopic signatures.

| Property | Value | Source |

| CAS Number | 1822-53-3 | [3] |

| Molecular Formula | C₆H₇NS | [4] |

| Molecular Weight | 125.19 g/mol | [3] |

| Boiling Point | 109-111 °C (at 8 Torr) | [1] |

| IUPAC Name | pyridin-4-ylmethanethiol | [3] |

Infrared (IR) Spectroscopy: Probing Functional Groups

Expertise & Experience: FT-IR spectroscopy is the first line of analysis for functional group identification. For this compound, the primary diagnostic signals are the S-H stretch of the thiol and the various vibrations associated with the 4-substituted pyridine ring. The absence of strong absorptions in the O-H region (~3200-3600 cm⁻¹) and the C=O region (~1650-1800 cm⁻¹) is a crucial indicator of sample purity, confirming the absence of common oxidation byproducts or starting material contaminants.

Experimental Protocol: FT-IR Data Acquisition (Neat Liquid)

-

Sample Preparation: Ensure the sample is dry, as moisture can introduce a broad O-H signal. Place one drop of this compound (a colorless to slightly yellow liquid) directly onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[1]

-

Apparatus Setup: Place a second salt plate on top of the first to create a thin liquid film.

-

Background Scan: Place the assembled plates into the spectrometer's sample holder and run a background scan to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform baseline correction and peak picking on the resulting spectrum.

Interpretation of Predicted IR Spectrum

The following table summarizes the expected characteristic absorption bands for this compound, based on established frequencies for its constituent functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale & Comments |

| ~3050-3010 | Aromatic C-H Stretch | Medium-Weak | Characteristic of sp² C-H bonds on the pyridine ring.[5] |

| ~2930, ~2850 | Aliphatic C-H Stretch | Medium-Weak | Symmetric and asymmetric stretching of the methylene (-CH₂) group. |

| ~2550 | S-H Stretch | Weak | This is the definitive peak for the thiol group. It is often weak and can be broad.[6] Its presence is a key identifier. |

| ~1600, ~1560, ~1480 | C=C, C=N Ring Stretch | Strong-Medium | Aromatic ring stretching vibrations are characteristic of the pyridine moiety.[7] |

| ~1420 | CH₂ Scissoring | Medium | Bending vibration of the methylene group. |

| ~810 | C-H Out-of-Plane Bend | Strong | Strong band indicative of 1,4-disubstitution (para) on an aromatic ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Expertise & Experience: NMR is the most powerful tool for elucidating the precise connectivity of a molecule. For this compound, ¹H NMR will confirm the substitution pattern of the pyridine ring and the presence of the methylene and thiol protons. The key is to observe the characteristic AA'BB' or doublet-of-doublets pattern for the aromatic protons, a singlet for the CH₂ group, and a triplet for the SH proton (which couples to the adjacent CH₂). ¹³C NMR will confirm the number of unique carbon environments.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Solvent Selection: Choose a deuterated solvent in which the analyte is soluble (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). CDCl₃ is a common first choice.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: The solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) typically serves as the internal reference. Alternatively, a small amount of tetramethylsilane (TMS) can be added (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and shimmed to optimize magnetic field homogeneity.

-

Data Acquisition:

-

¹H NMR: Acquire a 1D proton spectrum. A standard acquisition might involve a 30° pulse angle, a 1-2 second relaxation delay, and 8-16 scans.

-

¹³C NMR: Acquire a 1D carbon spectrum using proton decoupling. Due to the lower natural abundance and sensitivity of ¹³C, more scans (e.g., 128-1024) are typically required.

-

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and perform baseline correction. Integrate the ¹H NMR signals and pick all peaks.

Interpretation of Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Comments |

| ~8.50 | Doublet (d) | 2H | H-2, H-6 | Protons ortho to the nitrogen in a pyridine ring are deshielded and appear far downfield.[8] They are equivalent due to symmetry. |

| ~7.25 | Doublet (d) | 2H | H-3, H-5 | Protons meta to the nitrogen are less deshielded. They are also equivalent. |

| ~3.70 | Doublet (d) | 2H | -CH₂- | The methylene protons are adjacent to the electron-withdrawing pyridine ring and the sulfur atom. They will be split by the thiol proton. |

| ~1.70 | Triplet (t) | 1H | -SH | The thiol proton signal is variable and can be broad. It couples to the two adjacent methylene protons, resulting in a triplet. Its position can shift with concentration and temperature. |

Interpretation of Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale & Comments |

| ~150.0 | C-2, C-6 | Carbons adjacent to the nitrogen are significantly deshielded.[9][10] |

| ~149.0 | C-4 | The substituted carbon (ipso-carbon) appears downfield. |

| ~122.0 | C-3, C-5 | These carbons show a chemical shift typical for sp² carbons in a pyridine ring.[9][10] |

| ~35.0 | -CH₂- | Aliphatic carbon attached to sulfur and an aromatic ring. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry provides the molecular weight of the compound, serving as a final confirmation of its identity. Electron Ionization (EI) is a common technique that also yields a reproducible fragmentation pattern, or "fingerprint," which can be used for structural elucidation. For this compound, we expect a strong molecular ion peak (M⁺) at m/z 125. The most logical fragmentation pathway involves the cleavage of the benzylic C-S bond, which is typically the weakest bond, leading to a stable pyridin-4-ylmethyl cation.

Experimental Protocol: GC-MS with Electron Ionization (EI)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Method: Inject a small volume (e.g., 1 µL) into the Gas Chromatograph. Use a suitable column (e.g., DB-5) and a temperature program that allows for the elution of the analyte as a sharp peak (e.g., ramp from 50°C to 250°C).

-

MS Method: The eluent from the GC is directed into the ion source of the mass spectrometer.

-

Ionization: Use standard Electron Ionization (EI) at 70 eV.

-

Analysis: Scan a mass range appropriate for the analyte (e.g., m/z 35-300).

-

-

Data Analysis: Identify the molecular ion peak in the mass spectrum corresponding to the analyte's GC peak. Analyze the major fragment ions.

Interpretation of Predicted Mass Spectrum (EI)

| m/z | Proposed Fragment | Rationale & Comments |

| 125 | [C₆H₇NS]⁺˙ | Molecular Ion (M⁺). Its presence confirms the molecular weight.[3] |

| 92 | [C₆H₆N]⁺ | Base Peak. Loss of the •SH radical (33 Da) from the molecular ion. This fragment (pyridin-4-ylmethyl cation) is highly stabilized by the aromatic ring and is expected to be the most abundant ion. |

| 91 | [C₆H₅N]⁺˙ | Loss of H₂S from the molecular ion. |

| 65 | [C₅H₅]⁺ | Fragmentation of the pyridine ring, a common pathway for pyridine derivatives. |

Conclusion

The structural elucidation of this compound is reliably achieved through a synergistic application of IR, NMR, and MS. IR spectroscopy confirms the key S-H and pyridine functional groups. High-resolution NMR provides an unambiguous map of the proton and carbon skeleton, confirming the 4-substitution pattern. Finally, mass spectrometry validates the molecular weight and reveals a characteristic fragmentation pattern dominated by the stable pyridin-4-ylmethyl cation. Together, these techniques provide a robust and self-validating system for the comprehensive characterization of this important chemical entity, ensuring its identity and purity for downstream applications in research and development.

References

-

LookChem. Cas 1822-53-3, this compound. [Link]

-

ChemWhat. This compound CAS#: 1822-53-3. [Link]

-

PubChem. Pyridin-4-ylmethanethiol | C6H7NS | CID 13092602. [Link]

-

Kennedy, B. P., & Lever, A. B. P. (1972). Studies of the Metal–Sulfur Bond. Complexes of the Pyridine Thiols. Canadian Journal of Chemistry, 50(21), 3488-3503. [Link]

-

Evans, I. P., & Wilkinson, G. (1974). Complexes of pyridine-2-thiol with some transition metals. Journal of the Chemical Society, Dalton Transactions, (9), 946-951. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) for Pyridine. [Link]

-

Hudson, R. L., & Gerakines, P. A. (2018). Infrared spectra and optical constants of solid methanethiol (CH3SH): A new assignment for its ν6 mode. Icarus, 314, 114-119. [Link]

-

Pipzine Chemicals. Pyridine-4-thiolate. [Link]

-

Szafran, M., & Dega-Szafran, Z. (1965). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 13(10), 671-676. [Link]

-

ResearchGate. A FT-IR spectra of (a) pure pyridine.... [Link]

-

Onysko, M. Y., et al. (2019). Determination of the Binding Situation of Pyridine in Xylan Sulfates by Means of Detailed NMR Studies. Macromolecular Chemistry and Physics, 221(1), 1900327. [Link]

-

ResearchGate. 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Pyridin-4-ylmethanethiol | C6H7NS | CID 13092602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemwhat.com [chemwhat.com]

- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. Pyridine(110-86-1) 13C NMR spectrum [chemicalbook.com]

Tautomerism in Pyridine Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its biological activity and physicochemical properties intricately linked to the subtle yet profound phenomenon of tautomerism. This guide provides an in-depth exploration of tautomeric equilibria in pyridine derivatives, moving beyond a simple description to offer a mechanistic understanding crucial for rational drug design and development. We will dissect the causality behind experimental choices for characterizing tautomers, present self-validating protocols, and ground our discussion in authoritative references. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to confidently navigate and harness the complexities of pyridine tautomerism.

The Dynamic Nature of the Pyridine Ring: An Introduction to Tautomerism

Pyridine, a six-membered heteroaromatic ring containing one nitrogen atom, is a privileged structure in drug discovery due to its ability to engage in a variety of non-covalent interactions and its metabolic stability. However, the introduction of substituents, particularly hydroxyl, amino, and thiol groups, at the 2- and 4-positions unlocks a dynamic chemical behavior known as tautomerism.

Tautomers are constitutional isomers of organic compounds that readily interconvert.[1] This process, known as tautomerization, most commonly involves the migration of a proton, accompanied by a shift of a double bond. In the context of pyridine derivatives, this dynamic equilibrium can significantly impact a molecule's properties, including its hydrogen bonding capacity, lipophilicity, pKa, and ultimately, its interaction with biological targets.[1] Understanding and controlling this equilibrium is therefore a critical aspect of modern drug design.

The two most prevalent and extensively studied forms of tautomerism in pyridine derivatives are:

-

Lactam-Lactim Tautomerism: Exhibited by hydroxypyridines.

-

Imino-Enamine Tautomerism: Observed in aminopyridines.

This guide will delve into the core principles governing these tautomeric systems, the factors that influence their equilibrium, and the robust analytical techniques employed for their characterization.

The Hydroxypyridine-Pyridone Equilibrium: A Tale of Aromaticity and Polarity

One of the most classic and well-documented examples of tautomerism is the equilibrium between hydroxypyridines and their corresponding pyridone forms.[1] Specifically, 2- and 4-hydroxypyridines exist in a dynamic equilibrium with 2-pyridone and 4-pyridone, respectively.[2]

The position of this equilibrium is a delicate balance of competing factors, primarily aromaticity and the stability of the carbonyl group.[2][3] While the hydroxypyridine form possesses a fully aromatic sextet, the pyridone tautomer benefits from the high thermodynamic stability of the C=O bond.[2][4]

The Influence of Solvent Polarity: A Decisive Factor

The solvent environment plays a pivotal role in dictating the predominant tautomeric form.[5][6] This is a direct consequence of the differing polarities of the two tautomers. The pyridone form, with its amide-like character, is significantly more polar than the hydroxypyridine form.

-

In non-polar solvents (e.g., cyclohexane, chloroform): The less polar hydroxypyridine tautomer is favored, or both tautomers may coexist in comparable amounts.[5][6]

-

In polar solvents (e.g., water, alcohols): The more polar pyridone tautomer is predominantly favored due to stronger solvation and hydrogen bonding interactions.[5][6][7]

The equilibrium constant (KT = [pyridone]/[hydroxypyridine]) for 2-hydroxypyridine in various solvents illustrates this dramatic shift:

| Solvent | Dielectric Constant (ε) | KT | Predominant Tautomer |

| Gas Phase | 1 | ~0.33 | 2-Hydroxypyridine[8] |

| Cyclohexane | 2.02 | 1.7 | 2-Pyridone (slight preference)[1] |

| Chloroform | 4.81 | ~10 | 2-Pyridone[5] |

| Water | 80.1 | ~900 | 2-Pyridone[9] |

Table 1: Influence of solvent polarity on the tautomeric equilibrium of 2-hydroxypyridine.

The causality behind this observation lies in the ability of polar solvents to stabilize the charge-separated resonance contributor of the pyridone form, thereby shifting the equilibrium.

Substituent Effects: Fine-Tuning the Equilibrium

The electronic nature of substituents on the pyridine ring can further modulate the tautomeric equilibrium.

-

Electron-withdrawing groups: These substituents tend to favor the hydroxypyridine form by increasing the acidity of the hydroxyl proton, making it more available for tautomerization. However, the effect can be complex and is not always straightforward.[10]

-

Electron-donating groups: These groups generally favor the pyridone form.

The influence of substituents is a critical consideration in drug design, as even minor structural modifications can lead to significant changes in the tautomeric preference and, consequently, the biological activity.

The Curious Case of 3-Hydroxypyridine

Unlike its 2- and 4-isomers, 3-hydroxypyridine predominantly exists as the enol (hydroxypyridine) form. However, in aqueous solutions, it can also exist in equilibrium with a zwitterionic keto form (3-pyridone).[11][12] This equilibrium can be used as a probe for the hydrophobicity of microenvironments, such as the binding pockets of proteins.[11]

The Aminopyridine-Pyridinimine Equilibrium: A Shift in Predominance

Similar to hydroxypyridines, aminopyridines can also exhibit tautomerism, existing in equilibrium with their pyridinimine forms. However, a key distinction is that for 2- and 4-aminopyridines, the amino form is overwhelmingly the more stable and predominant tautomer in most conditions.[13][14][15]

The greater stability of the amino form can be attributed to the preservation of the aromaticity of the pyridine ring without the strong driving force of forming a highly stable carbonyl group as seen in pyridones.[13] While the imino tautomer can be observed, particularly under photoexcitation, it is generally a minor contributor to the overall equilibrium.[14]

Computational studies on 2-amino-4-methylpyridine have shown that the canonical amino structure is significantly more stable (by about 13.60 kcal/mol) than its imino tautomer in the gas phase.[16][17]

Experimental and Computational Characterization of Tautomers: A Multi-faceted Approach

A combination of spectroscopic and computational methods is essential for the unambiguous characterization of tautomeric equilibria in pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Diagnostic Tool

NMR spectroscopy, particularly 1H and 13C NMR, is a cornerstone technique for studying tautomerism in solution.[18] The chemical shifts of the ring protons and carbons are highly sensitive to the electronic distribution within the pyridine ring, which differs significantly between tautomers.

Protocol for 1H NMR Analysis of Tautomeric Equilibrium:

-

Sample Preparation: Dissolve the pyridine derivative in a deuterated solvent of interest (e.g., CDCl3 for non-polar, DMSO-d6 for polar).

-

Data Acquisition: Acquire a high-resolution 1H NMR spectrum.

-

Spectral Analysis:

-

Chemical Shifts: Compare the observed chemical shifts with those of N-methyl and O-methyl "fixed" derivatives, which represent the pyridone and hydroxypyridine forms, respectively.[19] The pyridone tautomer will typically show more downfield-shifted ring proton signals due to the deshielding effect of the carbonyl group.

-

Integration: In cases where both tautomers are present in significant quantities, the ratio of the tautomers can be determined by integrating the signals corresponding to each species.

-

UV-Vis Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy is a sensitive method for determining the position of the tautomeric equilibrium, as the two tautomers possess distinct chromophores and therefore exhibit different absorption maxima (λmax).[9][19]

-

Hydroxypyridine tautomers typically show absorption bands at shorter wavelengths, characteristic of a substituted benzene ring.

-

Pyridone tautomers absorb at longer wavelengths due to the extended conjugation of the enone-like system.[3]

Workflow for UV-Vis Spectroscopic Determination of KT:

Caption: Workflow for determining the tautomeric equilibrium constant (KT) using UV-Vis spectroscopy.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy provides valuable information about the functional groups present in each tautomer.

-

Pyridone tautomers exhibit a strong characteristic C=O stretching vibration, typically in the range of 1640-1680 cm-1.[20]

-

Hydroxypyridine tautomers show a characteristic O-H stretching band.

The presence or absence of a strong carbonyl absorption is a clear indicator of the predominant tautomeric form in the solid state or in solution.[20]

Computational Chemistry: A Predictive and Mechanistic Insight

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers and for elucidating the mechanisms of their interconversion.[1][16]

Typical Computational Protocol:

-

Structure Optimization: The geometries of all possible tautomers are optimized using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).[16]

-

Energy Calculation: The single-point energies of the optimized structures are calculated to determine their relative stabilities.

-

Solvent Effects: The influence of the solvent can be modeled using implicit solvent models (e.g., PCM) or by including explicit solvent molecules.[21]

-

Transition State Search: The transition state for the proton transfer reaction can be located to calculate the activation energy barrier for tautomerization.[8][16]

These calculations provide invaluable insights that complement experimental data and aid in the interpretation of spectroscopic results.

The Implications of Tautomerism in Drug Discovery and Development

The tautomeric state of a pyridine derivative has profound implications for its drug-like properties:

-

Receptor Binding: Different tautomers present distinct hydrogen bond donor and acceptor patterns, leading to different binding modes and affinities for a biological target. The local environment of a protein's binding pocket can shift the tautomeric equilibrium, favoring a form that is a minor component in bulk solvent.[1]

-

Pharmacokinetics: Properties such as solubility, lipophilicity (LogP), and membrane permeability are all influenced by the predominant tautomeric form. The more polar pyridone tautomer will generally exhibit higher aqueous solubility and lower membrane permeability compared to the hydroxypyridine form.

-

Metabolism: The metabolic fate of a drug can be dependent on its tautomeric state, as different tautomers may be recognized by different metabolic enzymes.

Logical Relationship of Tautomerism and Drug Properties:

Caption: The central role of tautomeric equilibrium in defining the properties and activity of pyridine-based drugs.

Conclusion and Future Perspectives

Tautomerism in pyridine derivatives is a fundamental concept with far-reaching practical consequences in medicinal chemistry and materials science. A thorough understanding of the factors that govern tautomeric equilibria and the analytical techniques used for their characterization is indispensable for the rational design of novel molecules with desired properties. The interplay of experimental and computational approaches provides a robust framework for predicting and controlling the tautomeric behavior of these versatile heterocyclic systems. As our ability to model complex biological environments improves, so too will our capacity to design pyridine derivatives that exist in the optimal tautomeric form for therapeutic efficacy.

References

-

El-Azhary, A. A. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. National Institutes of Health. Retrieved from [Link]

-

ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. ChemTube3D. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Pyridone. Wikipedia. Retrieved from [Link]

-

ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism. ChemTube3D. Retrieved from [Link]

-

Schlegel, H. B., et al. (1984). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Schlegel Group - Wayne State University. Retrieved from [Link]

-

Al-Soufi, W., et al. (2005). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents. RSC Publishing. Retrieved from [Link]

-

Saad, E. M., et al. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. PubMed. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Pyridone. Wikipedia. Retrieved from [Link]

-

ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. ChemTube3D. Retrieved from [Link]

-

Matsushita, H., et al. (1973). Studies on the Tautomerism of 2-Anilinopyridine and Related Heterocycles. J-STAGE. Retrieved from [Link]

-

Ding, Y., & Xie, D. (2004). A theoretical study of solvent effects on tautomerism and electronic absorption spectra of 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine. PubMed. Retrieved from [Link]

-

Saad, E. M., et al. (2015). (PDF) Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. ResearchGate. Retrieved from [Link]

-

Nir, E., et al. (2002). 2-Hydroxypyridine ↔ 2-Pyridone Tautomerization: Catalytic Influence of Formic Acid. ACS Publications. Retrieved from [Link]

-

Spinner, E., & Yeoh, G. B. (1971). Pyridone–pyridol tautomerism in 2-hydroxypyridines with[22][23]-annelated rings and oxygen at the[23]-position. RSC Publishing. Retrieved from [Link]

-

Spinner, E., & Yeoh, G. B. (1971). Effect of unsaturated electron-withdrawing substituents on the tautomerism of 2-hydroxypyridines. RSC Publishing. Retrieved from [Link]

-

Francés-Monerris, A., et al. (2023). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. AIP Publishing. Retrieved from [Link]

-

Akai, N., et al. (2006). Photoinduced amino–imino tautomerism of 2-aminopyridine in a low-temperature argon matrix. ResearchGate. Retrieved from [Link]

-

Kardaś, I., et al. (2023). (PDF) Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide derivatives. ResearchGate. Retrieved from [Link]

-

Ribeiro, A. F. A., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. PubMed. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019). Stability of 4-pyridone vs 4-pyridinol. Chemistry Stack Exchange. Retrieved from [Link]

-

Ribeiro, A. F. A., et al. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. ResearchGate. Retrieved from [Link]

-

Boya, P., et al. (1982). A 1H and 13C nuclear magnetic resonance and X-ray diffraction study of the tautomerism of 2-hydroxy- and 2,3-dihydroxy-pyridine N-oxides. RSC Publishing. Retrieved from [Link]

-

Al-Soufi, W., et al. (2005). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: A study in cyclodextrins and binary solvents. Sultan Qaboos University House of Expertise. Retrieved from [Link]

-

Forlani, L., et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ResearchGate. Retrieved from [Link]

-

Esrafili, M. D., et al. (2018). Substituent effects on direct and indirect tautomerism of pyrimidin-2(1H)-one/pyrimidin-2-ol. Taylor & Francis Online. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Aminopyridine. Wikipedia. Retrieved from [Link]

-

Murguly, E., et al. (1999). Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study. RSC Publishing. Retrieved from [Link]

-

Oniciu, D. C., et al. (2001). TAUTOMERISM AND ROTAMERISM IN 2-(2-PHENYLHYDRAZINO)PYRIDINE. SpringerLink. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2016). Tautomers of substituted Pyridines. Sciencemadness Discussion Board. Retrieved from [Link]

-

Kowalewska, A., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. ACS Publications. Retrieved from [Link]

-

YouTube. (2010). Hydroxypyridine-Pyridone Tautomerism. YouTube. Retrieved from [Link]

-

El-Faham, A., et al. (2022). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. MDPI. Retrieved from [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. SIELC Technologies. Retrieved from [Link]

Sources

- 1. wuxibiology.com [wuxibiology.com]

- 2. chemtube3d.com [chemtube3d.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Sciencemadness Discussion Board - Tautomers of substituted Pyridines - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. echemi.com [echemi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of unsaturated electron-withdrawing substituents on the tautomerism of 2-hydroxypyridines: 6-hydroxy-2,3-bis(methoxycarbonyl)-pyridine and 5-cyano-2,3-dihydro-6-hydroxy-4-methylfuro[2,3-b]pyridine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 11. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. 2-Aminopyridine - Wikipedia [en.wikipedia.org]

- 16. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A 1H and 13C nuclear magnetic resonance and X-ray diffraction study of the tautomerism of 2-hydroxy- and 2,3-dihydroxy-pyridine N-oxides. X-Ray molecular structure of 2-hydroxypyridine N-oxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile | MDPI [mdpi.com]

- 21. A theoretical study of solvent effects on tautomerism and electronic absorption spectra of 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. chemtube3d.com [chemtube3d.com]

- 23. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

An In-Depth Technical Guide to Pyridin-4-yl-methanethiol: Synthesis, Biological Activity, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridin-4-yl-methanethiol, a sulfur-containing pyridine derivative, is a versatile building block in medicinal and agrochemical research.[1][2] Its unique chemical structure, featuring a reactive thiol group and a pyridine core, has garnered interest for its potential biological activities, including enzyme inhibition and modulation of inflammatory pathways.[3] This technical guide provides a comprehensive overview of this compound, encompassing its chemical properties, synthesis, known biological activities with a focus on caspase inhibition and NOD2 pathway interaction, and detailed experimental protocols for its application in research settings.

Introduction: The Chemical and Biological Significance of this compound

This compound, also known as 4-(mercaptomethyl)pyridine, is a colorless to slightly yellow liquid with a characteristic pungent odor.[1] The presence of both a nucleophilic thiol group and a pyridine ring, a common scaffold in pharmaceuticals, makes it a valuable intermediate for the synthesis of more complex molecules.[1][4] The pyridine moiety can influence solubility, metabolic stability, and target binding, while the thiol group offers a reactive handle for various chemical transformations and potential interactions with biological targets.[4][5]

Initial investigations have highlighted its potential as a caspase inhibitor and a modulator of the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) signaling pathway, suggesting its relevance in apoptosis and innate immunity.[3]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₆H₇NS | [3] |

| Molecular Weight | 125.19 g/mol | [3] |

| CAS Number | 1822-53-3 | [6] |

| Boiling Point | 109-111 °C (at 8 Torr) | [1] |

| pKa (predicted) | 8.25 ± 0.10 | [1] |

| Appearance | Colorless to slightly yellow liquid | [1] |

| Odor | Pungent | [1] |

Synthesis of this compound